
2,4,6-Trimethylphenyl triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylphenyl triflate typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trimethylphenyl triflate undergoes various types of reactions, including:
Substitution Reactions: It acts as a leaving group in nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form corresponding sulfonates.
Reduction Reactions: It can be reduced to form mesitylene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted mesitylene derivatives.
Oxidation Reactions: Products include mesityl sulfonates.
Reduction Reactions: The major product is mesitylene.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylphenyl triflate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of diagnostic agents and therapeutic drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethylphenyl triflate involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles to form substituted products. The triflate group acts as a good leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
- (4-Methylphenyl) (2,4,6-trimethylphenyl)iodonium triflate
- (2-Methylphenyl) (2,4,6-trimethylphenyl)iodonium triflate
- (4-Nitrophenyl) (2,4,6-trimethylphenyl)iodonium triflate
Comparison: 2,4,6-Trimethylphenyl triflate is unique due to its high reactivity and stability under various reaction conditions. Compared to similar compounds, it offers better performance in arylation and iodonium metathesis reactions. Its triflate group provides a strong leaving group ability, making it a preferred choice in many synthetic applications .
Eigenschaften
Molekularformel |
C10H11F3O3S |
|---|---|
Molekulargewicht |
268.25 g/mol |
IUPAC-Name |
(2,4,6-trimethylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S/c1-6-4-7(2)9(8(3)5-6)16-17(14,15)10(11,12)13/h4-5H,1-3H3 |
InChI-Schlüssel |
VXQHRUVOGJPQRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chlorophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B12513745.png)
![[2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12513746.png)
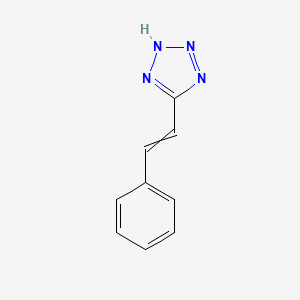
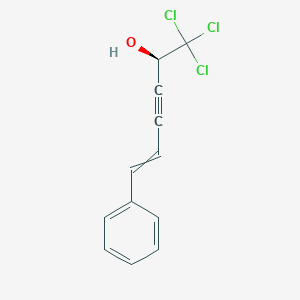
![3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid](/img/structure/B12513766.png)
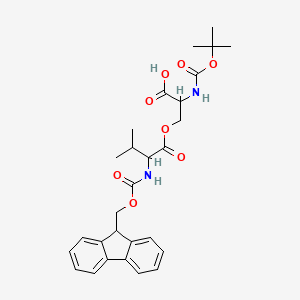

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine](/img/structure/B12513786.png)
![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)
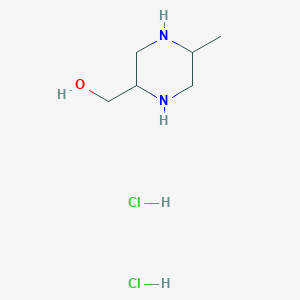
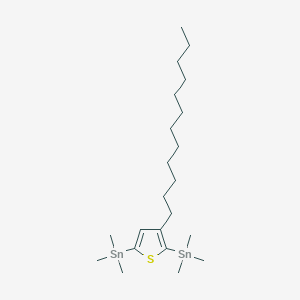
![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)
